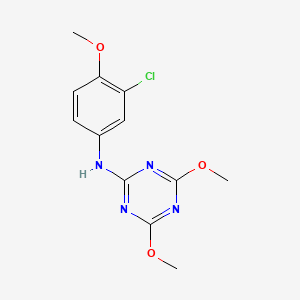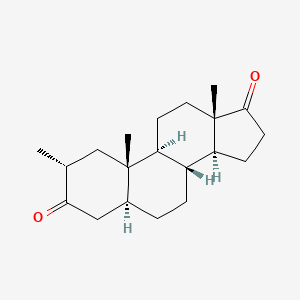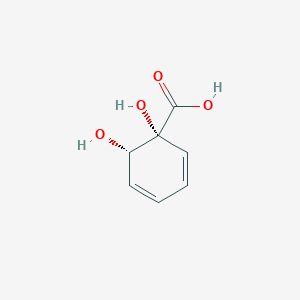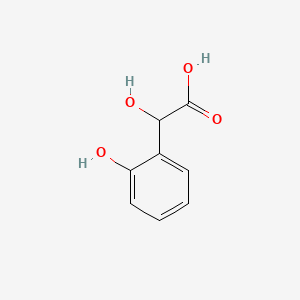
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid can be synthesized by treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent . Another method involves crystallizing the acid from ether or chloroform .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used as intermediates in the synthesis of other compounds .
科学的研究の応用
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid involves its role as a metabolite in the phenylalanine metabolic pathway. It acts as a Bronsted acid, donating a hydron to an acceptor (Bronsted base) . This compound interacts with various molecular targets and pathways, influencing metabolic processes in the body.
類似化合物との比較
Similar Compounds
4-Hydroxyphenylacetic acid: Similar in structure but with the hydroxyl group at the para position.
2-Hydroxybenzeneacetic acid: Another name for 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid.
Uniqueness
This compound is unique due to its specific hydroxyl group positioning, which influences its chemical properties and reactivity. This positioning makes it a valuable intermediate in various chemical syntheses and industrial applications .
特性
CAS番号 |
1678-71-3 |
|---|---|
分子式 |
C8H8O4 |
分子量 |
168.15 g/mol |
IUPAC名 |
2-hydroxy-2-(2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) |
InChIキー |
TWLSOWAQVSIFIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)O |
正規SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)O |
同義語 |
2-hydroxymandelic acid ortho-hydroxymandelic acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




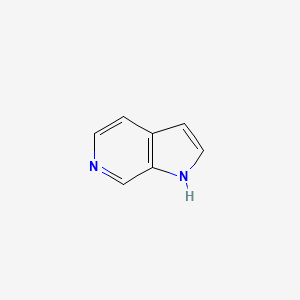


![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)
